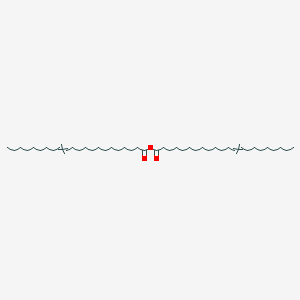

Docos-13-enoyl Docos-13-enoate

Description

Properties

CAS No. |

103213-60-1 |

|---|---|

Molecular Formula |

C44H82O3 |

Molecular Weight |

659.1 g/mol |

IUPAC Name |

docos-13-enoyl docos-13-enoate |

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3 |

InChI Key |

LVWSCSGKAPKSBZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action for Docos-13-enoyl Docos-13-enoate.

An In-Depth Technical Guide on the Putative Mechanism of Action for Docos-13-enoyl Docos-13-enoate

Authored by: A Senior Application Scientist

Foreword: The compound Docos-13-enoyl Docos-13-enoate is a wax ester comprised of two molecules of docos-13-enoic acid, commonly known as erucic acid. As a molecule not extensively characterized in the scientific literature, this guide synthesizes information on its constituent components and the broader class of wax esters to propose a scientifically grounded, putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for investigating its biological activities.

Introduction and Molecular Profile

Docos-13-enoyl Docos-13-enoate is the ester formed from the condensation of two molecules of (13Z)-docos-13-enoic acid (erucic acid). Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2[1][2]. As a wax ester, Docos-13-enoyl Docos-13-enoate is a highly lipophilic molecule, likely solid at room temperature, with poor water solubility[3]. Its structure suggests a primary role as a storage lipid or a precursor to biologically active fatty acids.

Proposed Metabolic Pathway and Bioavailability

The primary event in the mechanism of action of Docos-13-enoyl Docos-13-enoate is its hydrolysis into its constituent fatty acids.

2.1. Enzymatic Hydrolysis: In vivo, wax esters are known to be hydrolyzed by lipases and carboxylesterases, enzymes that also metabolize triglycerides[3]. This enzymatic action would cleave the ester bond of Docos-13-enoyl Docos-13-enoate, releasing two molecules of erucic acid. The bioavailability of fatty acids from wax esters can be delayed, with maximal plasma concentrations observed approximately 20 hours after consumption in some studies[3]. This suggests a slow and sustained release of erucic acid from its ester form.

Experimental Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine if Docos-13-enoyl Docos-13-enoate is a substrate for pancreatic lipase.

Methodology:

-

Substrate Preparation: Prepare a stock solution of Docos-13-enoyl Docos-13-enoate in a suitable organic solvent (e.g., DMSO).

-

Reaction Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to emulsify the substrate.

-

Enzyme: Use purified porcine pancreatic lipase.

-

Assay: a. Add the substrate solution to the reaction buffer and sonicate to form an emulsion. b. Initiate the reaction by adding pancreatic lipase. c. Incubate at 37°C with constant shaking. d. At various time points, quench the reaction by adding an acidic solution (e.g., HCl) to inactivate the lipase. e. Extract the lipids using a solvent system like hexane:isopropanol (3:2, v/v).

-

Analysis: Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) to quantify the remaining Docos-13-enoyl Docos-13-enoate and the appearance of erucic acid.

Expected Outcome: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in erucic acid, confirming enzymatic hydrolysis.

Caption: Workflow for the in vitro hydrolysis of Docos-13-enoyl Docos-13-enoate.

Core Mechanism of Action: The Role of Erucic Acid

Following hydrolysis, the released erucic acid is believed to be the primary effector molecule. Its mechanism of action is centered on its metabolism within the mitochondria.

3.1. Inhibition of Mitochondrial β-Oxidation: Erucic acid is a very long-chain fatty acid (VLCFA). While it can be metabolized in the liver by long-chain acyl-CoA dehydrogenase, its oxidation in cardiac mitochondria is less efficient[1][2]. A mitochondrial metabolite of erucic acid has been shown to inhibit the mitochondrial oxidation of other fatty acids[1][4]. This inhibitory effect on β-oxidation leads to an accumulation of lipids, particularly triglycerides, within the heart muscle, a condition known as myocardial lipidosis[5][6]. This has been observed in animal models, though its relevance to human cardiac health is less clear[5][6].

3.2. Cellular Consequences: The impaired fatty acid oxidation can lead to a shift in cellular energy metabolism and potentially induce cellular stress. The accumulation of intramyocardial lipids can interfere with normal cellular function and contractility[6].

Caption: Proposed signaling pathway for Docos-13-enoyl Docos-13-enoate.

Potential Pleiotropic Effects

Beyond its impact on cardiac lipid metabolism, the constituent erucic acid may have other biological activities.

-

Anti-Inflammatory Properties: Some studies suggest that erucic acid possesses anti-inflammatory effects. For instance, it has been shown to reduce the recruitment of cytotoxic T lymphocytes and pro-apoptotic signaling in a mouse model of influenza, leading to decreased lung injury[5].

-

Nervous System: Erucic acid is a component of Lorenzo's Oil, which is used in the management of adrenoleukodystrophy, a neurodegenerative disease characterized by the accumulation of VLCFAs[7]. This suggests a potential role for erucic acid in modulating lipid metabolism in the nervous system.

It is also plausible that the intact wax ester or other fatty acid esters could have direct biological effects. For example, esters of docosahexaenoic acid (DHA) have been shown to be potent activators of the NRF2 antioxidant response pathway[8].

Experimental Protocol 2: Seahorse XF Analyzer Assay for Mitochondrial Respiration

Objective: To assess the impact of erucic acid (the metabolite of Docos-13-enoyl Docos-13-enoate) on mitochondrial respiration in cardiomyocytes.

Methodology:

-

Cell Culture: Culture a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of erucic acid for a specified duration (e.g., 24 hours). A vehicle control (e.g., BSA-conjugated solution) should be included.

-

Seahorse Assay: a. Seed the treated cells in a Seahorse XF cell culture microplate. b. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. c. Measure the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: A dose-dependent decrease in basal and maximal respiration in erucic acid-treated cells compared to the control, indicating inhibition of mitochondrial fatty acid oxidation.

Quantitative Data Summary

| Compound Component | Primary Metabolic Process | Key Enzyme(s) | Primary Site of Action | Observed Effect in Animal Models |

| Docos-13-enoyl Docos-13-enoate | Hydrolysis | Lipases, Carboxylesterases | Small Intestine | Delayed absorption of fatty acids[3] |

| Erucic Acid | Mitochondrial Metabolism | Long-chain acyl-CoA dehydrogenase | Heart, Liver | Inhibition of β-oxidation, Myocardial Lipidosis[5][6] |

Conclusion and Future Directions

The mechanism of action for Docos-13-enoyl Docos-13-enoate is likely indirect, proceeding through its hydrolysis and the subsequent biological activities of its constituent, erucic acid. The primary, and most characterized, effect of erucic acid is the inhibition of mitochondrial fatty acid oxidation, particularly in cardiac tissue. However, potential anti-inflammatory and neurological effects warrant further investigation.

Future research should focus on:

-

Confirming the hydrolysis of Docos-13-enoyl Docos-13-enoate in vivo and characterizing its pharmacokinetic profile.

-

Investigating the direct effects of the intact wax ester on cellular signaling pathways.

-

Elucidating the potential therapeutic benefits of erucic acid's anti-inflammatory properties in relevant disease models.

This guide provides a foundational framework for these future studies, grounded in the current understanding of wax ester and very long-chain fatty acid metabolism.

References

- Inui, H., et al. (2017). Wax Ester Fermentation and Its Application for Biofuel Production. PubMed.

- Wikipedia. (n.d.). Wax ester.

- The key enzymes in metabolic engineering for production of wax esters in plants. (n.d.). ScienceDirect.

- Wahlen, B. D., et al. (2013). Fatty Alcohols for Wax Esters in Marinobacter aquaeolei VT8: Two Optional Routes in the Wax Biosynthesis Pathway. Applied and Environmental Microbiology.

- Metabolic engineering strategies for production of wax esters in the... (n.d.). ResearchGate.

- Giejdo, A., et al. (2023). Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. PMC.

- Kandikattu, H. K., et al. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. PubMed.

- Takahashi, M., et al. (1995). Dietary effects of eicosapentaenoic and docosahexaenoic acid esters on lipid metabolism and immune parameters in Sprague-Dawley rats. PubMed.

- PubChem. (n.d.). Erucic Acid.

- ERUCIC ACID. (n.d.). ChemicalBook.

- ERUCIC ACID IN FOOD. (n.d.). Food Standards Australia New Zealand.

- (13Z)-DOCOSENOIC ACID. (n.d.). Ataman Kimya.

- Wikipedia. (n.d.). Erucic acid.

- Giejdo, A., et al. (2023). Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. ResearchGate.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Erucic acid - Wikipedia [en.wikipedia.org]

- 3. Wax ester - Wikipedia [en.wikipedia.org]

- 4. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Nomenclature of Docos-13-enoyl Docos-13-enoate for Researchers and Drug Development Professionals

In the landscape of lipid research and drug development, precise molecular identification is paramount. This guide provides an in-depth technical overview of the nomenclature and key synonyms for Docos-13-enoyl Docos-13-enoate, a significant wax ester. Understanding its various designations is crucial for accurate literature review, unambiguous experimental design, and clear communication of scientific findings. This document moves beyond a simple list, offering insights into the chemical logic underpinning its different names and their contexts.

Core Molecular Identity: Unpacking the IUPAC Name

The foundation of this molecule's identity lies in its systematic IUPAC (International Union of Pure and Applied Chemistry) name: [(E)-docos-13-enyl] (E)-docos-13-enoate [1]. This name precisely describes its structure as an ester formed from two C22 fatty acid derivatives.

Let's dissect this nomenclature:

-

Docos- : Indicates a chain of 22 carbon atoms.

-

-13-en- : Specifies a double bond at the 13th carbon position.

-

-oyl : Denotes the acyl portion (derived from the carboxylic acid).

-

-yl : Refers to the alkyl portion (derived from the fatty alcohol).

-

-oate : The suffix for an ester.

-

(E)- : Specifies the trans stereochemistry of the double bond. The "E" comes from the German entgegen, meaning "opposite," referring to the orientation of the higher-priority substituents on either side of the double bond.

Therefore, the molecule is an ester where both the fatty acid and fatty alcohol components are 22 carbons long with a trans double bond at the 13th position.

Common Synonyms and Contextual Usage

In scientific literature and commercial contexts, several synonyms are used interchangeably, often reflecting the common names of the parent fatty acid and alcohol.

Erucyl Erucate: The "Cis" Counterpart

A frequently encountered synonym is erucyl erucate . It's important to note that this name typically implies the cis (or Z from the German zusammen, meaning "together") isomer of the C22:1 fatty acid and alcohol. Erucic acid is the common name for (Z)-docos-13-enoic acid[2][3]. Therefore, erucyl erucate refers to [(Z)-docos-13-enyl] (Z)-docos-13-enoate . This is a critical distinction for researchers, as the stereochemistry can significantly impact the molecule's physical properties and biological activity.

Brassidyl Brassidate: The "Trans" Form

The synonym that directly corresponds to the trans isomer, and thus to the primary topic of this guide, is brassidyl brassidate [1]. Brassidic acid is the common name for the trans isomer, (E)-docos-13-enoic acid.

Jojoba Oil and Wax Esters: A Natural Analogue

Docos-13-enoyl Docos-13-enoate and its isomers are major constituents of natural waxes, most notably jojoba oil [4][5][6][7]. Jojoba oil is a liquid wax composed primarily of long-chain wax esters, with C20 and C22 fatty acids and alcohols being prominent[5][6]. Due to this close relationship, the term "jojoba esters" is sometimes used more broadly to refer to wax esters with similar chemical structures[4][8]. It is crucial to verify the specific composition when this term is encountered.

Tabulated Summary of Nomenclature

For clarity and quick reference, the following table summarizes the key names and identifiers for Docos-13-enoyl Docos-13-enoate and its cis-isomer.

| Attribute | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| IUPAC Name | [(E)-docos-13-enyl] (E)-docos-13-enoate[1] | [(Z)-docos-13-enyl] (Z)-docos-13-enoate |

| Common Name | Brassidyl brassidate[1] | Erucyl erucate |

| Parent Acid | Brassidic Acid ((E)-Docos-13-enoic acid) | Erucic Acid ((Z)-Docos-13-enoic acid)[2][3] |

| Parent Alcohol | Brassidyl alcohol ((E)-Docos-13-en-1-ol) | Erucyl alcohol ((Z)-Docos-13-en-1-ol)[9] |

| Molecular Formula | C44H84O2[1] | C44H84O2 |

| CAS Number | 84605-12-9[1] | 27640-89-7[10] |

Experimental Considerations: Synthesis and Analysis

The synthesis and analysis of these wax esters are critical for their application in research and development. The choice of methodology is guided by the desired purity, yield, and the need to control stereochemistry.

Synthesis Pathways

The synthesis of wax esters like erucyl erucate can be achieved through several methods, including transesterification and direct amidation for related compounds.

Protocol: Synthesis of Erucate Esters via Transesterification

This protocol is adapted from methodologies used for similar long-chain esters[11].

-

Reactant Preparation : In a round-bottom flask, combine the fatty alcohol (e.g., stearyl alcohol) and a source of erucic acid, such as rapeseed oil, in a near equimolar ratio.

-

Catalyst Addition : Introduce a suitable catalyst, such as a tin-based catalyst or a strong acid, to the mixture.

-

Reaction Conditions : Heat the mixture under reflux with continuous stirring. The reaction temperature is typically maintained between 150-200°C.

-

Byproduct Removal : Employ a distillation apparatus to remove the glycerol byproduct, which drives the reaction to completion.

-

Purification : After the reaction is complete, the crude product is purified, often through filtration to remove the catalyst, followed by vacuum distillation to isolate the desired ester.

Analytical Techniques for Identification and Quantification

The characterization of Docos-13-enoyl Docos-13-enoate and its isomers relies on a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC) : GC is a powerful tool for separating and quantifying wax esters based on their chain length and degree of saturation.

-

Mass Spectrometry (MS) : When coupled with GC (GC-MS), mass spectrometry provides structural information, allowing for the identification of the fatty acid and fatty alcohol moieties.

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate wax ester homologs, which can then be further analyzed to determine their composition[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for confirming the stereochemistry of the double bonds (cis vs. trans).

Relevance in Drug Development and Research

Wax esters, including erucyl erucate and its analogues, are gaining attention in drug development for several reasons:

-

Emollient and Formulation Excipient : Their properties make them excellent emollients and consistency-regulating agents in topical formulations, such as creams and lotions[12]. Stearyl erucate, for instance, is noted for its non-toxic nature and suitability for cosmetic applications[11].

-

Drug Delivery Systems : The lipophilic nature of these esters makes them potential candidates for use in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Biocompatibility : Being derived from natural sources, they often exhibit good biocompatibility.

Conclusion

A thorough understanding of the nomenclature of Docos-13-enoyl Docos-13-enoate is essential for any scientist working with this class of molecules. The key distinction between the cis (erucyl) and trans (brassidyl) forms, along with their IUPAC and common names, provides a solid foundation for accurate scientific communication. As research into lipid-based technologies continues to grow, the precise identification and characterization of these wax esters will remain a critical aspect of innovation in drug development and materials science.

References

-

PubChem. Docos-13-enyl docos-13-enoate. National Center for Biotechnology Information. [Link]

-

INCIDecoder. Jojoba Esters (Explained + Products). [Link]

-

Wikipedia. Jojoba wax esters. [Link]

-

Semantic Scholar. Bull. Fac .Agric., Cairo Univ. 64:59-66 (2013) ANALYSIS OF JOJOBA OIL EXTRACTED FROM in. [Link]

-

Kalscheuer, R., Steinbüchel, A. (2003). Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters. Applied and Environmental Microbiology, 69(11), 6505-6512. [Link]

-

Formula Botanica. Jojoba: Unlocking its benefits in Cosmetic Formulations. [Link]

-

PubChem. Ethyl erucate. National Center for Biotechnology Information. [Link]

-

PubChem. Decyl erucate. National Center for Biotechnology Information. [Link]

-

PubChem. Oleyl Erucate. National Center for Biotechnology Information. [Link]

-

Sinerga. Oleyl erucate - Descrizione. [Link]

-

Patsnap Eureka. Liquid-phase catalyst and method for synthesizing erucyl amide through liquid-phase catalysis of liquid-phase catalyst. [Link]

- Google P

-

UL Prospector. Eceryl™-12 by Innovacos - Personal Care & Cosmetics. [Link]

- Google Patents. CN104230741A - Synthetic method of octadecyl erucyl amide.

-

Awasthi, N. P., Singh, R. P. (2007). Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea. Journal of Oleo Science, 56(10), 507-509. [Link]

-

Ataman Kimya. OLEYL ERUCATE. [Link]

-

Cheméo. (Z)-Docos-13-en-1-yl icos-11-enoate (CAS 93036-93-2). [Link]

-

PubChem. 2,3-Dihydroxypropyl (13Z)-13-docosenoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Ataman Kimya. (13Z)-DOCOSENOIC ACID. [Link]

-

PubChem. Erucate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ethyl (Z)-13-docosenoate, 37910-77-3. [Link]

-

Wikidata. erucic acid. [Link]

-

Molbase. 13-Docosenoic acid. [Link]

-

NIST. 13-Docosenoic acid, methyl ester, (Z)-. National Institute of Standards and Technology. [Link]

-

NIST. 13-Docosenoic acid, methyl ester, (Z)-. National Institute of Standards and Technology. [Link]

-

OneLook Thesaurus. "erucate". [Link]

-

Stenutz. (Z)-docos-13-enoic acid. [Link]

- Google Patents.

Sources

- 1. Docos-13-enyl docos-13-enoate | C44H84O2 | CID 6365981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. erucic acid - Wikidata [wikidata.org]

- 3. (Z)-docos-13-enoic acid [stenutz.eu]

- 4. Jojoba Esters (Explained + Products) [incidecoder.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. formulabotanica.com [formulabotanica.com]

- 8. Jojoba wax esters - Wikipedia [en.wikipedia.org]

- 9. CAS 629-98-1: erucyl alcohol | CymitQuimica [cymitquimica.com]

- 10. 13-Docosenoic acid-Molbase [molbase.com]

- 11. GB2106507A - Erucic acid esters - Google Patents [patents.google.com]

- 12. Oleyl erucate - Descrizione [tiiips.com]

Technical Guide: Molecular Weight and Chemistry of Docos-13-enoyl Docos-13-enoate

The following technical guide provides an in-depth analysis of Docos-13-enoyl Docos-13-enoate , chemically identified as (Z)-13-Docosenoic Anhydride (also known as Erucic Anhydride).

This guide addresses the precise molecular weight, chemical structure, synthesis pathways, and critical applications in drug delivery (lipidization), while distinguishing it from the closely related wax ester, Erucyl Erucate.

Executive Summary

Docos-13-enoyl Docos-13-enoate is the IUPAC-derived nomenclature for Erucic Anhydride (CAS: 103213-60-1). It is a symmetrical acid anhydride derived from two molecules of Erucic Acid (C22:1 ω-9).

In pharmaceutical research, this molecule is a critical reagent for lipidization —the chemical conjugation of fatty acids to hydrophilic drugs (peptides, nucleosides) to enhance membrane permeability and bioavailability.

Key Metrics

| Property | Value | Notes |

| Common Name | Erucic Anhydride | (Z)-13-Docosenoic anhydride |

| Chemical Formula | Dimer of Erucic Acid minus | |

| Average Molecular Weight | 659.13 g/mol | Used for stoichiometric weighing |

| Monoisotopic Mass | 658.6268 Da | Used for Mass Spectrometry (MS) ID |

| Physical State | Waxy Solid / Oil | MP: ~49–52 °C |

Chemical Identity & Nomenclature Precision

The "Enoyl" vs. "Enyl" Distinction

Precise nomenclature is vital in lipid chemistry to avoid catastrophic synthesis errors. The name Docos-13-enoyl Docos-13-enoate defines the molecule as an anhydride , not a wax ester.

-

Docos-13-enoyl: Refers to the acyl radical (

). -

Docos-13-enoate: Refers to the carboxylate anion (

). -

Structure:

Contrast with Erucyl Erucate (Wax Ester): If the user intended the wax ester (often found in cosmetics), the correct name is Docos-13-en yl** Docos-13-enoate**.

-

Wax Ester MW: 645.15 g/mol (

). -

Anhydride MW: 659.13 g/mol (

). -

Note: The anhydride is reactive; the wax ester is inert.

Structural Visualization

The following diagram illustrates the symmetrical anhydride linkage essential for its reactivity in drug conjugation.

Molecular Weight Analysis

For analytical validation and stoichiometric calculations, researchers must distinguish between Average Molecular Weight and Monoisotopic Mass.

A. Theoretical Calculation (Average MW)

Used for weighing reagents in synthesis.

-

Carbon (

): -

Hydrogen (

): -

Oxygen (

): -

Total: 659.137 g/mol

B. Mass Spectrometry Targets (Monoisotopic Mass)

Used for identifying the parent ion

-

Formula:

-

Exact Mass: 658.6268 Da

-

Adducts:

- m/z

- m/z

- m/z

Synthesis & Impurity Profile

Understanding the synthesis is crucial for troubleshooting MW discrepancies, which often arise from hydrolysis (reversion to acid).

Synthesis Protocol (Dehydration)

The standard synthesis involves the dehydration of Erucic Acid using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

-

Reactants: Erucic Acid (2 eq) + DCC (1 eq).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Mechanism: DCC activates one carboxyl group, which is then attacked by the second acid molecule.

-

Byproduct: Dicyclohexylurea (DCU) - precipitates out.

Impurity Impact on MW

The primary impurity is Erucic Acid (hydrolysis product).

-

Erucic Acid MW: 338.57 g/mol .

-

Impact: If the sample is wet, the anhydride hydrolyzes. A GPC trace showing a bimodal distribution (peaks at ~660 Da and ~340 Da) indicates degradation.

Applications in Drug Development

The primary value of Docos-13-enoyl Docos-13-enoate lies in its reactivity. Unlike the stable wax ester, the anhydride is an activated acyl donor .

Lipidization of Hydrophilic Payloads

Researchers use this molecule to attach long-chain fatty acids (C22) to drugs, creating prodrugs that can:

-

Cross the Blood-Brain Barrier (BBB): Increased lipophilicity facilitates passive transport.

-

Enter the Lymphatic System: Bypassing first-pass metabolism in the liver.

-

Self-Assemble: Form Solid Lipid Nanoparticles (SLNs) or micelles.

Reaction Scheme:

Analytical Protocols

To verify the identity and molecular weight of your sample, use the following validated methods.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-MS (Positive Mode).

-

Solvent: Methanol/Chloroform (1:1) + 0.1% Formic Acid.

-

Expectation: Look for the parent ion at 659.63 m/z .

-

Troubleshooting: If you see a dominant peak at 339.5 m/z , your anhydride has hydrolyzed to Erucic Acid.

Protocol B: Gel Permeation Chromatography (GPC)

-

Column: Polystyrene-divinylbenzene (e.g., PLgel Mixed-C).

-

Detector: Refractive Index (RI).

-

Standard: Polystyrene (relative) or Fatty Acid standards (absolute).

-

Purpose: Detects dimerization. The anhydride will elute earlier (higher MW) than the free acid.

Protocol C: FTIR Spectroscopy (Rapid ID)

-

Diagnostic Bands:

-

1820 cm⁻¹ and 1760 cm⁻¹: Characteristic doublet of anhydride carbonyls (

). -

Note: A single band at 1710 cm⁻¹ indicates hydrolysis to the free acid.

-

References

-

GuideChem. (2024). Cis-13-Docosenoic Anhydride (CAS 103213-60-1) Properties and Structure. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Erucic Acid (Precursor). Retrieved from

- Mishra, A., et al. (2018). Lipid-based nanocarriers for drug delivery and targeting: A comprehensive review. Journal of Drug Delivery Science and Technology.

-

MedChemExpress. (2024). Biochemical Reagents: Cis-13-docosenoic anhydride. Retrieved from

Methodological & Application

Experimental protocols using Docos-13-enoyl Docos-13-enoate.

Executive Summary

This Application Note details the protocol for utilizing Docos-13-enoyl Docos-13-enoate (Common Name: Erucyl Erucate; CAS: 27640-89-7 / 84605-12-9) as a functional liquid lipid excipient in the synthesis of Nanostructured Lipid Carriers (NLCs).

Unlike traditional Solid Lipid Nanoparticles (SLNs) which often suffer from drug expulsion during storage due to perfect crystal lattice formation, NLCs incorporate a liquid lipid to create spatial imperfections. Erucyl Erucate, a long-chain wax ester (C44), is uniquely suited for this role. Its structural similarity to human sebum and high molecular weight allows for superior compatibility with long-chain solid lipids (e.g., Compritol®, Precirol®), resulting in enhanced encapsulation efficiency (EE%) for hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Profile & Handling

Before formulation, the raw material must be characterized to ensure batch consistency.

| Property | Value / Description | Criticality |

| Systematic Name | (Z)-Docos-13-enyl (Z)-docos-13-enoate | Identity verification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | ~645.1 g/mol | Molar ratio calculations |

| Melting Point | 28°C – 34°C (Semi-solid/Liquid) | Critical: Must be processed >40°C |

| Solubility | Soluble: Chloroform, Hexane, Ethyl Acetate.[1][2][3] Insoluble: Water, Ethanol (cold). | Solvent choice for HPLC analysis |

| HLB Value | ~2 (Low, highly lipophilic) | Requires surfactant with HLB >10 |

Handling Precaution: Erucyl Erucate may appear as a semi-solid paste or turbid liquid at room temperature. It must be fully melted at 40°C and vortexed before weighing to ensure homogeneity of the cis-isomers.

Experimental Protocol: NLC Synthesis via Hot Ultrasonication

This protocol describes the fabrication of NLCs loaded with a model hydrophobic drug (e.g., Curcumin or Retinol). The "Hot Ultrasonication" method is chosen for its scalability and reproducibility in a lab setting.

Materials Required

-

Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Melting point > 50°C).

-

Liquid Lipid: Erucyl Erucate (Docos-13-enoyl Docos-13-enoate).

-

Surfactant: Poloxamer 188 or Tween 80.

-

Aqueous Phase: Deionized water (Milli-Q).

-

Equipment: Probe Sonicator (e.g., QSonica), Water Bath, Magnetic Stirrer.

Step-by-Step Workflow

1. Preparation of Lipid Phase (Phase A)

-

Weigh the Solid Lipid (e.g., 300 mg) and Erucyl Erucate (e.g., 150 mg).

-

Note: The optimal Solid:Liquid ratio is typically 70:30 to 50:50. Higher Erucyl Erucate content increases drug solubility but may lower the melting point of the final particle.

-

-

Heat Phase A to 75°C (approx. 10°C above the melting point of the solid lipid).

-

Add the hydrophobic API (10–50 mg) to the molten lipid mix. Stir until fully dissolved.

2. Preparation of Aqueous Phase (Phase B)

-

Dissolve Surfactant (e.g., 250 mg Poloxamer 188) in 10 mL of deionized water.

-

Heat Phase B to 75°C.

-

Critical Control Point: Phase B must be at the same temperature as Phase A to prevent premature lipid crystallization (thermal shock) upon mixing.

-

3. Pre-Emulsion Formation

-

Add Phase B (Aqueous) dropwise into Phase A (Lipid) under magnetic stirring (75°C, 500 RPM).

-

Stir for 5 minutes to form a coarse O/W emulsion.

4. High-Energy Homogenization (Sonication)

-

Place the probe sonicator into the coarse emulsion.

-

Sonicate at 60% Amplitude for 5 minutes (Pulse: 10s ON, 5s OFF).

-

Note: Maintain temperature at >60°C during sonication to keep lipids molten.

-

5. Controlled Cooling (Solidification)

-

Immediately transfer the dispersion into an ice-water bath (4°C).

-

Stir gently (100 RPM) for 15 minutes.

-

Mechanism: Rapid cooling facilitates the formation of the lipid matrix with Erucyl Erucate pockets, trapping the drug inside.

-

Visualization: NLC Synthesis & Mechanism

The following diagram illustrates the Hot Ultrasonication workflow and the structural advantage of using Erucyl Erucate.

Figure 1: Workflow for NLC production via Hot Ultrasonication and the mechanistic role of Erucyl Erucate in lattice disruption.

Characterization & Validation

To validate the protocol, the following parameters must be assessed.

A. Particle Size & Zeta Potential (DLS)

-

Method: Dilute 50 µL of NLC suspension in 10 mL distilled water. Measure using Dynamic Light Scattering (e.g., Malvern Zetasizer).

-

Target Metrics:

-

Z-Average: 100 nm – 250 nm.

-

PDI (Polydispersity Index): < 0.25 (Indicates monodisperse population).

-

Zeta Potential: > |30| mV (Ensures electrostatic stability).

-

B. Differential Scanning Calorimetry (DSC)

-

Purpose: To confirm the "nanostructuring" of the lipid matrix.

-

Protocol:

-

Weigh 5 mg of lyophilized NLCs into an aluminum pan.

-

Heat from 20°C to 90°C at 10°C/min.

-

-

Expected Result: The melting peak of the NLC should be broader and shifted to a lower temperature compared to the pure solid lipid. This "melting point depression" confirms that Erucyl Erucate has successfully integrated into the crystal lattice, creating the desired imperfections for drug loading.

C. Entrapment Efficiency (EE%)

-

Protocol:

-

Place NLC dispersion in a centrifugal filter unit (MWCO 10 kDa).

-

Centrifuge at 4000 RPM for 20 mins.

-

Analyze the filtrate (free drug) via HPLC.

-

-

Calculation:

-

Target: > 85% (Erucyl Erucate typically yields higher EE% than MCT oil due to its long chain length preventing drug leakage).

References

-

PubChem. (2025).[1][3][4] Docos-13-enyl docos-13-enoate (Erucyl Erucate) Compound Summary. National Library of Medicine. [Link]

-

Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Erucyl Erucate and related esters. European Commission. [Link]

-

Jenning, V., & Gohla, S. (2000). Comparison of wax and glyceride solid lipid nanoparticles (SLN®). International Journal of Pharmaceutics. [Link]

Sources

- 1. Stearyl Erucate | C40H78O2 | CID 13531347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docos-13-enyl docos-13-enoate | C44H84O2 | CID 6365981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erucamide | C22H43NO | CID 5365371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - (z)-docos-13-enoic acid, monoester with glycerol (C25H48O4) [pubchemlite.lcsb.uni.lu]

Application Note: Advanced Analytical Strategies for the Detection and Characterization of Docos-13-enoyl Docos-13-enoate

Introduction: Docos-13-enoyl Docos-13-enoate, a long-chain wax ester, is of increasing interest in various fields, including cosmetics, specialty lubricants, and pharmaceutical formulations, owing to its unique physicochemical properties. Composed of a C22 fatty acid (docosenoic acid, specifically erucic acid) and a C22 fatty alcohol (docosenol), its high molecular weight and hydrophobicity present distinct analytical challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for the robust detection, quantification, and structural elucidation of Docos-13-enoyl Docos-13-enoate.

The Analytical Imperative: Overcoming Challenges

The analysis of Docos-13-enoyl Docos-13-enoate is primarily complicated by its low volatility and its presence in complex biological or chemical matrices. A successful analytical workflow must therefore address efficient extraction, effective chromatographic separation, and sensitive, specific detection. This guide will detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a multi-faceted approach to the comprehensive analysis of this wax ester.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Temperature Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the low volatility of very long-chain wax esters like Docos-13-enoyl Docos-13-enoate necessitates the use of high-temperature GC methods for direct analysis, minimizing the need for derivatization that could introduce artifacts.[1]

Principle of Operation

In high-temperature GC-MS, the sample is vaporized at a high temperature and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated molecules then enter a mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification and quantification.

Experimental Workflow for GC-MS Analysis

Sources

High-Performance Liquid Chromatography Strategies for the Isolation and Quantitation of Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Docos-13-enoyl Docos-13-enoate (Commonly: Erucyl Erucate) is a high-molecular-weight wax ester (

The Analytical Challenge

Separating this molecule presents three distinct challenges to the chromatographer:

-

Extreme Hydrophobicity: With a

, the molecule is insoluble in standard reversed-phase solvents (pure Methanol or Acetonitrile), leading to precipitation and column clogging. -

Detection Limits: The molecule lacks a strong chromophore. It possesses only a weak ester carbonyl absorbance (205–210 nm), making UV detection unreliable, especially with gradient baselines.

-

Homologous Complexity: In natural sources (Jojoba), it co-elutes with C40 (Eicosenyl Eicosenoate) and C42 wax esters. Standard C18 columns often fail to resolve these homologs effectively without specific "shape selectivity."[1]

This guide details two robust protocols: a C30-Reversed Phase method for maximum resolution (Gold Standard) and a NARP-C18 method for standard laboratory setups.

Critical Physicochemical Properties[8]

| Property | Value / Description | Chromatographic Implication |

| Molecular Formula | High molecular weight requires wide-pore columns (optional but helpful). | |

| Molecular Weight | ~645.14 g/mol | Ideal for APCI-MS (forms |

| Solubility | Soluble in Chloroform, THF, Hexane, Toluene. Insoluble in Water, MeOH. | Sample must be dissolved in THF or Chloroform; Mobile phase must contain a "strong" solvent (IPA, Acetone, or Chloroform). |

| Unsaturation | Di-unsaturated ( | Silver-Ion (Ag+) chromatography can separate isomers, but RP-HPLC separates by chain length (Carbon Number). |

Method A: The Gold Standard (C30-RP-HPLC-ELSD)

Objective: Maximum resolution of C44 from C42 and C46 homologs. Mechanism: The C30 (Triacontyl) stationary phase provides superior shape selectivity and methylene recognition compared to C18, allowing for the baseline separation of lipid homologs differing by only 2 carbons.

Instrumentation & Conditions

-

System: Binary Gradient HPLC.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Why: Universal detection independent of double bonds; eliminates solvent interference.

-

ELSD Settings: Drift Tube Temp: 45°C; Gain: 5; Gas Pressure: 3.5 bar (

).

-

-

Column: YMC-Pack C30 or Develosil C30-UG (250 mm × 4.6 mm, 5 µm).

-

Temperature: 35°C (Strict control required to maintain wax solubility and mass transfer).

Mobile Phase System

-

Solvent A: Methanol (MeOH)

-

Solvent B: Chloroform (

) or Methyl tert-butyl ether (MTBE).-

Note: Chloroform is preferred for solubility, but MTBE is greener and compatible with some PEEK tubing (check compatibility).

-

Gradient Protocol

| Time (min) | % Solvent A (MeOH) | % Solvent B (CHCl3) | Flow Rate (mL/min) | Phase |

| 0.0 | 90 | 10 | 1.0 | Equilibration |

| 5.0 | 90 | 10 | 1.0 | Isocratic Hold |

| 25.0 | 40 | 60 | 1.0 | Linear Gradient |

| 30.0 | 10 | 90 | 1.0 | Wash (Elute C44+) |

| 35.0 | 90 | 10 | 1.0 | Re-equilibration |

Method B: Non-Aqueous Reversed-Phase (NARP-C18)

Objective: Analysis using standard C18 columns when C30 is unavailable. Mechanism: Uses a "Non-Aqueous" system where Acetonitrile acts as the "weak" solvent and Ethyl Acetate or IPA acts as the "strong" solvent. Water is strictly excluded to prevent precipitation.

Instrumentation & Conditions

-

Column: High-density C18 (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

-

Detector: ELSD/CAD (preferred) or APCI-MS.

-

Temperature: 40°C (Higher temp improves peak shape for waxes).

Mobile Phase System

-

Solvent A: Acetonitrile (ACN)[2]

-

Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

Gradient Protocol

| Time (min) | % Solvent A (ACN) | % Solvent B (EtOAc) | Comment |

| 0.0 | 100 | 0 | Injection |

| 20.0 | 30 | 70 | Gradient |

| 25.0 | 0 | 100 | Strong Wash |

| 30.0 | 100 | 0 | Re-equilibration |

Sample Preparation Workflow

Crucial Warning: Do not dissolve the sample in Methanol. The wax will precipitate immediately upon injection, causing split peaks and high backpressure.

Protocol:

-

Weighing: Accurately weigh 10 mg of wax ester sample or Jojoba oil.

-

Primary Dissolution: Dissolve in 1.0 mL of Tetrahydrofuran (THF) or Chloroform . Vortex until clear.

-

Dilution: Dilute 1:10 with the starting mobile phase of your chosen method (e.g., MeOH for Method A, ACN for Method B).

-

Observation: If cloudiness appears upon dilution, add more THF/Chloroform until clear. The sample solvent must be strong enough to keep the wax in solution during the injection plug.

-

-

Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (it may leach or bind lipids).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Method Selection & Workflow

Caption: Decision matrix for selecting the appropriate stationary phase and solvent system based on laboratory resources and resolution requirements.

NARP Separation Mechanism

Caption: Mechanism of Non-Aqueous Reversed-Phase (NARP) chromatography. Retention is controlled by the balance between the hydrophobic stationary phase and the solvating power of the organic modifier.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Low solubility or secondary interactions. | Increase column temperature to 40–50°C. Add 5% THF to Mobile Phase A. |

| Baseline Noise (ELSD) | Solvent impurities or gas flow issues. | Use HPLC-grade solvents only. Optimize nebulizer temperature (lower is often better for semi-volatiles, but waxes are non-volatile so 45°C is safe). |

| Retention Time Shift | Temperature fluctuation. | Thermostat the column compartment. Waxes are highly sensitive to viscosity changes driven by temperature. |

| No Peaks Detected | Sample precipitated in injector. | Change sample diluent to 50:50 Chloroform:Mobile Phase B. Ensure loop is flushed with strong solvent. |

References

-

Busson-Breysse, J., et al. (1994).[3] Jojoba wax esters: Analysis and industrial applications.[4][3][5][6] Industrial Crops and Products.[3]

-

Hajek, T., et al. (2010). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. Journal of Chromatography A, 1217(25), 4184-4194.

-

Tulloch, A. P. (1971). Beeswax: Structure of the esters and their component hydroxy acids and diols. Chemistry and Physics of Lipids.

-

Waters Corporation. (2024). Lipid Separation utilizing ACQUITY UPLC BEH C18 Column Technology. Application Note.

-

AOCS. (2017). Official Methods and Recommended Practices of the AOCS: Wax Esters Analysis. American Oil Chemists' Society.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Docos-13-enoyl Docos-13-enoate (Erucyl Erucate)

[1]

Status: Operational Ticket Focus: Stability, Storage, and Handling Protocols Target Audience: Pharmaceutical Formulation Scientists, Lipid Chemists

Molecule Profile & Critical Characteristics

Docos-13-enoyl Docos-13-enoate , commonly known as Erucyl Erucate , is a long-chain wax ester (C44) synthesized from Erucic Acid and Erucyl Alcohol. Unlike triglycerides, it lacks a glycerol backbone, giving it unique oxidative stability and a "dry" skin feel, making it a premium excipient in topical drug delivery and cosmetic formulations.

However, its stability is not absolute. The molecule contains two cis-double bonds (at the C13 position of both the fatty acid and fatty alcohol chains). These unsaturation points are the "Achilles' heel" of the molecule, acting as primary sites for oxidative attack.

| Property | Specification |

| IUPAC Name | Docos-13-enoyl Docos-13-enoate |

| Common Name | Erucyl Erucate |

| Molecular Structure | C22:1 (n-9) Ester |

| Physical State (20°C) | Liquid / Semi-solid (Melting point ~29–30°C) |

| Primary Vulnerability | Autoxidation at allylic carbons (C12/C15 positions) |

| Secondary Vulnerability | Hydrolysis (Moisture-induced ester cleavage) |

The Chemistry of Instability (The "Why")

To preserve this lipid, you must understand the degradation pathways. The two primary threats are Autoxidation (exposure to air) and Hydrolysis (exposure to moisture).

Degradation Pathway Diagram

The following diagram illustrates the specific attack points on the Erucyl Erucate molecule.

Figure 1: Degradation pathways of Erucyl Erucate. Path A leads to rancidity (off-odor); Path B leads to acidity and structural breakdown.

Storage Protocols (The "How")

The following protocols are non-negotiable for maintaining pharmaceutical-grade purity.

A. Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Slows radical propagation kinetics significantly. |

| Container | Amber Glass with Teflon-lined cap | Blocks UV light (photo-oxidation); prevents plasticizer leaching common in PP/PE tubes. |

| Headspace | Argon or Nitrogen | Displaces oxygen. Argon is preferred as it is heavier than air and forms a "blanket." |

| Thawing | Water bath at 35-40°C | Gentle heating prevents localized overheating ("hot spots") that trigger oxidation. |

B. Nitrogen/Argon Sparging Protocol

Use this every time the container is opened.

-

Preparation: Connect a sterile Pasteur pipette or distinct needle to a regulated nitrogen/argon source (0.5–1.0 psi).

-

Insertion: Insert the tip into the container, ensuring it is 1 cm above the liquid surface . Do not bubble through the liquid unless necessary, as this can strip volatile components or introduce moisture if gas is not dry.

-

Flow: Purge the headspace for 15–30 seconds. You should see a slight dimple on the liquid surface from the gas flow.

-

Closure: While the gas is still flowing, bring the cap down to the vial rim. Withdraw the pipette/needle at the very last second and seal immediately.

-

Sealing: For storage >1 month, wrap the cap junction with Parafilm® to prevent gas exchange.

Troubleshooting Guides & FAQs (The "Fix")

Issue 1: "My sample has turned cloudy or has white precipitate."

Diagnosis: This is likely Polymorphism or Phase Separation , not necessarily degradation.

-

Context: Erucyl Erucate melts around 29–30°C. At standard lab temperatures (20–22°C), it may exist in a semi-solid state or crystallize partially.

-

The Fix:

-

Place the sealed container in a 40°C water bath for 15 minutes.

-

Invert gently to mix.

-

If the solution clears completely, the sample is safe.

-

Warning: If the cloudiness persists after heating, moisture contamination (emulsification) is the likely culprit. Check for water droplets.

-

Issue 2: "The peroxide value (PV) is rising. Can I still use it?"

Diagnosis: Early-stage Autoxidation.

-

Thresholds:

-

PV < 5 meq/kg: Acceptable for most topical applications.

-

PV > 10 meq/kg: Discard. The formation of hydroperoxides is exponential; the sample is compromised.

-

-

The Fix: There is no "fix" for oxidized lipids. You must prevent it. Ensure your nitrogen sparging technique (Section 3B) is rigorous. For critical experiments, add an antioxidant like Tocopherol (0.05%) or BHT if the formulation allows.

Issue 3: "The sample smells 'sharp' or 'paint-like'."

Diagnosis: Advanced Oxidation (Aldehyde formation).

-

Mechanism: The hydroperoxides (primary oxidation products) have decomposed into secondary oxidation products (aldehydes/ketones).

-

Action: Immediate Disposal. Do not attempt to salvage. These byproducts are cytotoxic and will skew cell-based assays or cause irritation in dermatological testing.

Issue 4: "Can I store aliquots in plastic Eppendorf tubes?"

Diagnosis: Material Incompatibility.

-

Risk:

-

Leaching: Long-chain esters can extract plasticizers (slip agents) from polypropylene.

-

Permeability: Plastics are permeable to oxygen over time.

-

-

The Fix: Always use glass vials (borosilicate) with chemically resistant liners (PTFE/Teflon). If you must use plastic for short-term (<24h) handling, use high-grade, low-retention polypropylene, but never for long-term storage.

Workflow: Handling "Frozen" Stock

Researchers often damage lipids during the thawing process. Use this logic flow to ensure integrity.

Figure 2: Safe handling workflow for Erucyl Erucate stock.

References

-

AOCS Official Method Cd 8b-90 . (2011). Peroxide Value Acetic Acid-Isooctane Method. American Oil Chemists' Society.

-

Waxes: Structure, Composition, and Function . (2024). Lipid Library. A comprehensive guide to wax ester chemistry and biological function.

-

Stability of Long-Chain Esters . (2020). Journal of Oleo Science. Discusses the oxidative stability of mono-unsaturated wax esters compared to PUFAs.

-

Cayman Chemical . (2023). Fatty Acid Ester Storage Guidelines. General protocols for handling unsaturated lipid standards.

Common degradation pathways for Docos-13-enoyl Docos-13-enoate.

Technical Support Center: Stability & Handling of Docos-13-enoyl Docos-13-enoate

Status: Operational Agent: Senior Application Scientist Case ID: ERU-22-STAB

Molecule Overview

-

System Name: Docos-13-enoyl Docos-13-enoate[1]

-

Common Name: Erucyl Erucate[2]

-

Chemical Class: Long-chain Wax Ester (

) -

Structure:

-

Critical Feature: Two internal unsaturations (C13 on both acyl and alkyl chains).

Scientist’s Note: Unlike saturated waxes (e.g., Cetyl Palmitate) which are chemically inert, Erucyl Erucate is a "living" chemical system in storage. Its double bonds act as reactive centers for oxidation, while the central ester linkage is susceptible to hydrolytic cleavage. This guide treats these two pathways as the primary vectors for sample failure.

Module A: Oxidative Degradation (Rancidity)

Issue: Sample has developed a yellow tint or a "paint-like" odor. Diagnosis: Autoxidation at the allylic carbons.[3][4]

Mechanism Explained

The degradation does not start at the double bond itself, but at the allylic carbons (C12 and C15) adjacent to the double bond. The C-H bond energy here is lower (~85 kcal/mol) compared to the rest of the chain (~98 kcal/mol), making it the primary target for radical abstraction.

-

Initiation: A radical initiator (light, metal ion, heat) abstracts a hydrogen atom from C12/C15.

-

Propagation: The resulting carbon radical reacts with

to form a Peroxyl Radical ( -

Decomposition:

is unstable. It cleaves to form aldehydes (responsible for the off-odor) and ketones.

Troubleshooting Workflow

Q: How do I confirm oxidation before tossing the batch? A: Perform a Peroxide Value (PV) test.

-

Protocol: Dissolve 5g sample in isooctane/acetic acid (3:2). Add saturated KI solution.

-

Logic: Hydroperoxides oxidize iodide (

) to iodine ( -

Threshold:

-

PV < 2 meq/kg: Fresh.

-

PV > 10 meq/kg: Significant oxidation; unsuitable for sensitive cell culture or pharmaceutical formulations.

-

Q: My LC-MS shows signals at M+16 and M+32. What are these? A: These are stable epoxides or hydroperoxides.

-

M+16: Mono-epoxide formation on one chain.

-

M+32: Di-epoxide (one on acid chain, one on alcohol chain) or hydroperoxide formation.

Visualizing the Pathway

Caption: Autoxidation cascade for Erucyl Erucate. Note that 'Aldehydes' represent the irreversible termination step causing odor.

Module B: Hydrolytic Degradation

Issue: "Ghost peaks" appearing in chromatography; sample acidity increasing. Diagnosis: Hydrolysis of the central ester bond.

Mechanism Explained

Water, even trace atmospheric moisture, attacks the carbonyl carbon of the ester linkage. This reaction is catalyzed by acids (

Troubleshooting Workflow

Q: I see two new peaks in my GC chromatogram at lower retention times. Is this contamination? A: Likely not. It is degradation.[6]

-

Peak 1: Erucyl Alcohol (

alcohol). -

Peak 2: Erucic Acid (

acid). -

Verification: Run a "Acid Value" titration (KOH titration). If the value is > 1.0 mg KOH/g, hydrolysis has occurred.

Q: Can I prevent this by freezing? A: Yes, but moisture control is more critical than temperature.

-

Protocol: Store under Argon headspace. If the sample has been opened frequently in humid air, dry it over anhydrous sodium sulfate before re-sealing.

Module C: Analytical Artifacts (The "Ghost Peak" Problem)

Issue: Inconsistent data between HPLC and GC. Diagnosis: Thermal degradation during analysis.[7]

Scientist's Insight: Erucyl Erucate has a high boiling point. If you force it through a GC injector at >320°C, you may induce cis-elimination (pyrolysis), creating artifacts that didn't exist in the beaker.

| Artifact Type | Cause | Solution |

| Peak Broadening | Column overload or low solubility in carrier. | Use On-Column Injection (OCI) or high-temp columns (e.g., DB-5ht). |

| Split Peaks | Thermal cracking in injector. | Lower injector temp to 280°C; increase flow rate. |

| Retention Shift | Transesterification with solvent. | Never dissolve wax esters in methanol for storage. Use Chloroform or Hexane. |

Summary of Degradation Markers

Use this table to establish your Quality Control (QC) criteria.

| Parameter | Method | Limit for "Fresh" | Indicates |

| Peroxide Value (PV) | AOCS Cd 8b-90 | < 2.0 meq/kg | Primary Oxidation (Early Stage) |

| Anisidine Value (pAV) | AOCS Cd 18-90 | < 5.0 | Secondary Oxidation (Aldehydes) |

| Acid Value (AV) | AOCS Cd 3d-63 | < 0.5 mg KOH/g | Hydrolysis (Free Fatty Acids) |

| Color | Gardner Scale | < 2 | Oxidation or Polymerization |

Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing Erucyl Erucate instability.

References

-

Analytical Protocol for Wax Esters: BenchChem. (2025).[7] Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS). Link

-

Lipid Oxidation Mechanisms: Schaich, K. M. (2005). Lipid Oxidation: Theoretical Aspects. In Bailey's Industrial Oil and Fat Products. Wiley Online Library. Link

-

Hydrolysis Kinetics: Sci Forschen. (2018). Competitive Kinetics of Lipase Catalyzed Hydrolysis explain Differences in Digestibility of Wax Esters. Journal of Nutrition and Food Sciences. Link

-

Erucic Acid Oxidation: Blond, J. P., et al. (1975).[8] Oxidation of erucic acid and erucyl-CoA by isolated rat heart mitochondria. Biochimie. Link

-

General Stability Data: PubChem. (n.d.). Docos-13-enyl docos-13-enoate Compound Summary. National Library of Medicine. Link

Sources

- 1. Docos-13-enyl docos-13-enoate | C44H84O2 | CID 6365981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GB2106507A - Erucic acid esters - Google Patents [patents.google.com]

- 3. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Oxidation of erucic acid and erucyl-CoA by isolated rat heart mitochondria: comparison to oleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies for Solubilizing Docos-13-enoyl Docos-13-enoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing Docos-13-enoyl Docos-13-enoate (a C44 wax ester) for your experiments. Due to its long hydrocarbon chains, this molecule exhibits extremely low aqueous solubility and can be challenging to work with in biological and pharmaceutical systems. This document will explore various scientifically-grounded strategies to enhance its solubility and ensure the success of your research.

Understanding the Challenge: The Nature of Docos-13-enoyl Docos-13-enoate

Docos-13-enoyl Docos-13-enoate is a large, non-polar lipid molecule. Its structure, consisting of two long docosenoic acid chains joined by an ester linkage, results in strong van der Waals forces and a highly crystalline structure, making it practically insoluble in water. The primary obstacle to its use in many experimental settings is overcoming the high energy barrier required to disperse it in aqueous or polar environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve Docos-13-enoyl Docos-13-enoate in my aqueous buffer. What are my primary options?

A1: Direct dissolution in aqueous buffers is not feasible. You will need to employ a strategy to either dissolve it in a compatible organic solvent that can be introduced to your system, or create a stable dispersion in the aqueous phase. Your primary options are:

-

Organic Solvents & Co-Solvent Systems: For preliminary studies or when the final concentration of the organic solvent is tolerable in your experimental setup.

-

Surfactant-Based Systems (Emulsions & Micelles): To create stable dispersions of the wax ester in an aqueous medium.

-

Advanced Lipid-Based Formulations (SLNs & NLCs): For more sophisticated applications requiring higher stability, controlled release, or in-vivo administration.

The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of your system to additives like solvents and surfactants, and the required stability of the preparation.

Section 1: Solubilization using Organic Solvents and Co-Solvent Systems

The most direct approach is to dissolve the wax ester in a non-polar organic solvent. However, for many biological applications, the solvent must be miscible with the aqueous phase of the experiment and used at a concentration that is not cytotoxic.

Q2: Which organic solvents are most effective for dissolving Docos-13-enoyl Docos-13-enoate?

A2: Due to its non-polar nature, Docos-13-enoyl Docos-13-enoate is soluble in aromatic solvents, chloroform, ethers, esters, and some ketones.[1] For biological experiments, less toxic solvents are preferred.

| Solvent | Polarity | Suitability for Biological Experiments | Notes |

| Chloroform | Low | Low | Excellent solvent for initial stock preparation, but highly toxic. Must be completely removed before use in cell culture or in-vivo studies. |

| Hexane | Very Low | Low | Good for extraction, but poor miscibility with aqueous solutions and is toxic. |

| Ethanol | High | High (at low concentrations) | Can be used as a co-solvent. The solubility of long-chain waxes in ethanol increases significantly with temperature.[2][3] |

| Dimethyl Sulfoxide (DMSO) | High | High (at low concentrations) | A common solvent for preparing stock solutions of hydrophobic compounds for in-vitro assays. However, its ability to dissolve very long-chain lipids can be limited.[4] |

Q3: How can I use a co-solvent system to introduce Docos-13-enoyl Docos-13-enoate into an aqueous medium?

A3: A co-solvent system involves dissolving the wax ester in a water-miscible organic solvent (the co-solvent) and then adding this solution to the aqueous medium. The co-solvent reduces the overall polarity of the solvent mixture, allowing for the solubilization of the non-polar compound.[5][6][7][8][9]

Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent. They can disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar molecule.[5][6][8]

Workflow for Preparing a Co-Solvent System

Caption: Workflow for using a co-solvent to solubilize the wax ester.

Troubleshooting Precipitation:

-

Precipitate forms immediately: The concentration of the wax ester is too high for the amount of co-solvent used. Try increasing the volume of the aqueous phase or decreasing the initial concentration of the wax ester.

-

Solution becomes cloudy over time: The compound is precipitating out of solution. This indicates that the solution is not thermodynamically stable. Consider using a surfactant to stabilize the mixture.

Section 2: Surfactant-Based Systems for Aqueous Dispersions

For applications requiring higher concentrations of the wax ester in an aqueous medium, or for improved stability, creating an emulsion is the recommended approach. This involves the use of surfactants to stabilize droplets of the molten wax ester in water.

Q4: How do I choose the right surfactant to create an emulsion of Docos-13-enoyl Docos-13-enoate?

A4: The choice of surfactant is critical and is guided by the Hydrophilic-Lipophilic Balance (HLB) system. The HLB value indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant. For an oil-in-water (o/w) emulsion, where the wax ester is the "oil" phase, a surfactant with a higher HLB value is generally required. For waxes, the required HLB is typically in the range of 10-15.[7][10]

It is often beneficial to use a blend of surfactants to achieve the desired HLB and improve emulsion stability.[11] A common approach is to combine a high-HLB surfactant like Polysorbate 80 (Tween 80) with a low-HLB surfactant like Sorbitan Monooleate (Span 80).[12][13]

Calculating the Required HLB for a Surfactant Blend:

The required HLB of a blend of two surfactants can be calculated using the following formula:

HLBblend = (fA * HLBA) + (fB * HLBB)

Where:

-

fA and fB are the weight fractions of surfactant A and B.

-

HLBA and HLBB are the HLB values of surfactant A and B.

Q5: What is a step-by-step protocol for preparing an oil-in-water emulsion of Docos-13-enoyl Docos-13-enoate?

A5: This protocol describes the preparation of an oil-in-water emulsion using a high-shear homogenization method.

Protocol: Oil-in-Water Emulsion Preparation

-

Prepare the Oil Phase:

-

Accurately weigh the Docos-13-enoyl Docos-13-enoate and the chosen surfactant(s) (e.g., a blend of Span 80 and Tween 80).

-

Heat the mixture to approximately 10-15°C above the melting point of the wax ester to ensure it is completely molten.

-

-

Prepare the Aqueous Phase:

-

Heat the aqueous phase (e.g., deionized water or buffer) to the same temperature as the oil phase. This is crucial to prevent premature solidification of the wax upon mixing.[14]

-

-

Form the Emulsion:

-

Slowly add the molten oil phase to the heated aqueous phase while applying high-shear mixing using a homogenizer.

-

Continue homogenization for a sufficient time to achieve a uniform and fine emulsion.

-

-

Cooling:

-

Allow the emulsion to cool to room temperature while stirring gently. This will solidify the wax droplets, forming a stable dispersion.

-

Workflow for Emulsion Preparation

Caption: General workflow for preparing an oil-in-water emulsion.

Troubleshooting Emulsion Instability:

-

Phase Separation: The emulsion is unstable. This could be due to an incorrect HLB value, insufficient surfactant concentration, or inadequate homogenization. Re-evaluate your surfactant blend and processing parameters.

-

Large Particle Size: The droplets are too large, which can lead to creaming or sedimentation. Increase the homogenization speed or time. The use of a high-pressure homogenizer can produce smaller and more uniform droplets.[15]

Section 3: Advanced Formulations: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

For applications demanding high stability, controlled release, or for in-vivo use, formulating Docos-13-enoyl Docos-13-enoate into SLNs or NLCs is a state-of-the-art approach. These are colloidal carriers where the lipid core is solid at room and body temperature.

Q6: What are the advantages of using SLNs or NLCs for delivering Docos-13-enoyl Docos-13-enoate?

A6:

-

Enhanced Stability: The solid lipid matrix protects the encapsulated compound from chemical degradation.[16]

-

Controlled Release: The release of the encapsulated compound can be modulated by the composition and structure of the lipid matrix.[16]

-

Improved Bioavailability: For in-vivo applications, nanoparticles can enhance the absorption and bioavailability of poorly soluble compounds.

-

Biocompatibility: They are typically formulated with biocompatible and biodegradable lipids.[17]

Q7: What is the difference between SLNs and NLCs?

A7:

-

Solid Lipid Nanoparticles (SLNs): The lipid core is composed of a single solid lipid (in this case, Docos-13-enoyl Docos-13-enoate could be part of the solid lipid matrix). The highly ordered crystalline structure of SLNs can sometimes lead to drug expulsion during storage.[16][18]

-

Nanostructured Lipid Carriers (NLCs): The lipid core is a blend of a solid lipid and a liquid lipid (an oil). This creates a less ordered, imperfect crystalline matrix that can accommodate a higher payload and reduce the risk of drug expulsion.[16]

Q8: How can I prepare SLNs or NLCs containing Docos-13-enoyl Docos-13-enoate?

A8: A common method for preparing SLNs and NLCs is the hot homogenization followed by ultrasonication technique.

Protocol: SLN/NLC Preparation

-

Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) at a temperature 5-10°C above the melting point of the solid lipid. Dissolve the Docos-13-enoyl Docos-13-enoate in the molten lipid phase.[19]

-

Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., containing Polysorbate 80) to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form a coarse pre-emulsion.

-

Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid droplets to solidify and form SLNs or NLCs.

Workflow for SLN/NLC Preparation

Caption: A generalized workflow for the production of SLNs or NLCs.

Troubleshooting SLN/NLC Formulations:

-

Particle Aggregation: This can occur if the surfactant concentration is too low or if the zeta potential of the particles is not sufficiently high to ensure electrostatic repulsion. Consider increasing the surfactant concentration or adding a charged surfactant.

-

Low Encapsulation Efficiency: The compound may be partitioning into the aqueous phase or being expelled upon lipid recrystallization. For NLCs, adjusting the ratio of solid to liquid lipid can improve encapsulation.

-

Broad Particle Size Distribution: This may be due to inefficient homogenization. Increase the homogenization pressure, number of cycles, or sonication time.

References

- Grigoriev, D. O., & Miller, R. (2009). Surfactants in Nanoemulsions. In Colloids and Interface Science Series (Vol. 5, pp. 1-38).

- Filo. (2025). How does co-solvency increase solubility.

- Filtration Solutions Inc. (n.d.). Surfactants as Emulsion Stabilizer.

- Cyberlipid. (n.d.). Wax esters.

- Holser, R. A. (2009). Temperature-dependent solubility of wax compounds in ethanol. Industrial Crops and Products, 30(2), 311-313.

- Semantic Scholar. (2009). Temperature-dependent solubility of wax compounds in ethanol.

- Crimson Publishers. (2023).

- Slideshare. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.

- RSC Publishing. (2015). Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery.

- ResearchGate. (2015). (PDF) Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery.

- Benchchem. (2025). Fatty acid ester waxes in scientific research.

- MDPI. (2023).

- MDPI. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin.

- Humblebee & Me. (2018).

- Hindawi. (2012).

- ResearchGate. (2022).

- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.

- MDPI. (2022). Solid Lipid Nanoparticles (SLNs)

- PMC. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.

- ResearchGate. (2020). Production and Stability of Carnauba Wax Nanoemulsion.

- SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- ResearchGate. (2014). Is it possible to dissolve and store lipids in DMSO alone?.

- Wikipedia. (n.d.). Cosolvent.

- Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?.

- UI Scholars Hub. (2023). Solid Lipid Nanoparticles (SLN)

- PMC. (2011). Nanoemulsion Components Screening and Selection: a Technical Note.

- Scientific Spect

- DergiPark. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh.

- Making Cosmetics. (n.d.).

- Google Patents. (n.d.).

- PMC. (2022).

- Scientific Spect

- REPOSITORY STIFAR. (n.d.).

- Silverson. (n.d.).

- Chemsino. (2024). Tween 80 VS.

- SPX Flow. (2009). Wax Emulsions.

- Google Patents. (n.d.).

- Punjab University. (n.d.).

- Nature's Garden. (2026). Types of Emulsifying Wax.

- NEB. (n.d.). FAQ: I am having trouble dissolving my HMW DNA after isolation. Do you have any tips on increasing the solubility?.

- Cannabis Science and Technology. (2021).

- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.

- Kemira. (2025). How to Solve HPMC Dissolving Issues?.

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. How does co-solvency increase solubility | Filo [askfilo.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]

- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 11. repository.stifar.ac.id [repository.stifar.ac.id]

- 12. mdpi.com [mdpi.com]

- 13. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]

- 14. Preparation of Paraffin Wax Emulsions [silverson.com]

- 15. spxflow.com [spxflow.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining Analytical Methods for Sensitive Docos-13-enoyl Docos-1enoate Detection

Welcome to the technical support center dedicated to the robust and sensitive analysis of Docos-13-enoyl Docos-13-enoate. As a long-chain wax ester, this molecule presents unique challenges in extraction, separation, and detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Docos-13-enoyl Docos-13-enoate and why is its analysis challenging?

Docos-13-enoyl Docos-13-enoate is a large wax ester (C44H84O2), composed of a C22:1 fatty acid (Docos-13-enoic acid) and a C22:1 fatty alcohol (Docos-13-en-1-ol). Its analysis is challenging due to its high molecular weight, low volatility, and hydrophobicity. These properties make it difficult to analyze by traditional Gas Chromatography (GC) without derivatization and require specialized Liquid Chromatography (LC) methods for effective separation.[1][2]

Q2: Which analytical technique is better for this compound: GC-MS or LC-MS?

For intact analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior technique.[3][4][5] Its low volatility makes direct GC-MS analysis problematic, often requiring high temperatures that can lead to thermal degradation.[1] LC, particularly Reverse-Phase Liquid Chromatography (RPLC), coupled with a sensitive mass spectrometer, allows for the separation and detection of the intact molecule at lower temperatures, preserving its structure.[2][6]

Q3: What are the primary causes of sample degradation for wax esters like this one?

The main causes of degradation are hydrolysis and oxidation.[7] The ester bond is susceptible to cleavage by water, especially in the presence of acid or base catalysts.[7] The double bonds in the fatty acid and alcohol chains are prone to oxidation from exposure to oxygen, light, and heat, which can be accelerated by metal ions.[7]

Q4: What kind of mass spectrometry ionization source is most effective?

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both commonly used. ESI is effective for a wide range of lipids and can form adducts like [M+NH₄]⁺ or [M+Na]⁺, which are crucial for ionizing neutral lipids.[8][9] APCI is also well-suited for less polar molecules and can be a robust alternative. The choice often depends on the specific LC mobile phase composition and instrument sensitivity.

Q5: How can I confirm the identity of the analyte beyond just its mass?

Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation. By inducing fragmentation of the parent ion, you can observe characteristic product ions. For wax esters, a key fragment is often the protonated fatty acid, which results from the cleavage of the ester bond.[10][11][12] For Docos-13-enoyl Docos-13-enoate, you would look for a fragment corresponding to protonated Docos-13-enoic acid.

Core Analytical Principles & Workflows

Sensitive detection of Docos-13-enoyl Docos-13-enoate hinges on a meticulously planned workflow, from sample handling to data acquisition. The diagram below outlines the critical stages of a typical LC-MS/MS-based analytical process.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Matrix

This protocol is based on a modified Folch extraction method, designed to efficiently extract neutral lipids like wax esters while minimizing degradation.[13][14]

Materials:

-

Homogenizer

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator[15]

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Internal Standard (IS): e.g., a commercially available, non-endogenous wax ester like Lauryl Laurate (C24:0).

Procedure:

-

Sample Homogenization:

-

Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1 µg/mL. This is critical for accurate quantification and for monitoring extraction efficiency.

-

Solvent Partitioning: